molecular formula C11H8FNO2 B5540614 2-CYCLOPROPYL-5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-CYCLOPROPYL-5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5540614
M. Wt: 205.18 g/mol
InChI Key: ZHTVUBUVXLOJAJ-UHFFFAOYSA-N
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Description

2-CYCLOPROPYL-5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-CYCLOPROPYL-5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common method includes the reaction of 4-fluoroisobenzofuran-1,3-dione with cyclopropylamine under specific conditions . The reaction is typically carried out in an organic solvent such as acetic acid at elevated temperatures. The product is then purified using techniques like preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .

Chemical Reactions Analysis

2-CYCLOPROPYL-5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. One known target is the E3 ligase enzyme, which plays a role in the ubiquitination and proteolysis of proteins . The compound can activate E3 ligase, leading to the degradation of target proteins and subsequent biological effects.

Comparison with Similar Compounds

2-CYCLOPROPYL-5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-cyclopropyl-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTVUBUVXLOJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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